(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-3-methyl-butyramide is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by its unique structural features, which include a benzo[1,4]dioxin moiety and an isopropyl group attached to an amino acid derivative. The compound has garnered attention for its potential applications in medicinal chemistry, particularly as a selective inhibitor of certain protein targets.
The compound can be synthesized through various chemical methods, as detailed in scientific literature. Its synthesis often involves multi-step reactions that utilize commercially available starting materials. Research articles and patents provide insights into its synthetic pathways and biological activities.
This compound can be classified under:
The synthesis of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-3-methyl-butyramide typically involves several key steps:
Specific methodologies may include:
The compound can undergo various chemical reactions typical for amides and heterocycles:
Reactions are typically carried out under inert atmospheres to prevent oxidation and may require specific pH adjustments to optimize yields.
The mechanism of action for (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-3-methyl-butyramide primarily involves its interaction with protein targets such as cyclin-dependent kinase 9 (CDK9).
Studies indicate that compounds with similar structures exhibit nanomolar affinity towards their targets, suggesting potential efficacy in therapeutic applications.
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-3-methyl-butyramide has potential applications in:
The synthesis of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-3-methyl-butyramide employs convergent multi-step strategies that couple advanced chiral intermediates. Retrosynthetic analysis divides the target molecule into three key fragments: (1) 2,3-dihydrobenzo[1,4]dioxine-5-carbaldehyde (dioxane fragment), (2) (S)-2-(tert-butoxycarbonylamino)-3-methylbutanoic acid (Boc-protected valine derivative), and (3) isopropylamine. The primary synthetic sequence initiates with the preparation of 5-(aminomethyl)-2,3-dihydrobenzo[1,4]dioxine through reductive amination of the corresponding aldehyde using sodium cyanoborohydride in methanol with a catalytic amount of acetic acid (yield: 85-92%) [8]. Parallel preparation of the chiral fragment employs (S)-Boc-valine, which is activated using carbonyldiimidazole (CDI) in anhydrous THF at 0°C before coupling with N-isopropylamine. Critical control parameters include maintaining reaction temperature below 5°C during imidazolide formation to prevent racemization and strict exclusion of moisture [3] [8].
The final amide bond formation employs EDC/HOBt-mediated coupling between (S)-Boc-valine and the aminomethyl-dioxane fragment in dichloromethane, achieving 78-85% yield. Global deprotection utilizes trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 2 hours at ambient temperature, followed by neutralization with aqueous sodium bicarbonate. Crystallization from heptane/ethyl acetate provides the target compound in >99.5% chemical purity. The multi-step sequence demonstrates an overall yield of 42-48% with optical purity maintenance as confirmed by chiral HPLC [Daicel Chiralpak AD-H column, heptane:isopropanol (80:20), 1.0 mL/min] [3] [8].
Table 1: Step-wise Synthesis Optimization Parameters
Step | Starting Material | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
1 | 2,3-Dihydrobenzo[1,4]dioxine-5-carbaldehyde | NaBH₃CN, CH₃OH, AcOH, 0°C→RT, 12h | 92 | 95 |
2 | (S)-Boc-valine | CDI, N-isopropylamine, THF, 0°C→RT, 6h | 89 | 97 |
3 | Acid + Amine fragments | EDC·HCl, HOBt, DCM, RT, 24h | 85 | 96 |
4 | Protected intermediate | TFA:DCM (1:1), RT, 2h | 95 | >99.5 |
Enantiocontrol in the target molecule originates from the stereospecific construction of the (S)-2-amino-3-methylbutyramide moiety. Two predominant methodologies have been optimized: chiral auxiliary-mediated synthesis and catalytic asymmetric hydrogenation. The Evans oxazolidinone approach employs (4S)-benzyl oxazolidinone as a chiral director, where the valine-derived fragment is introduced via N-acylation with tert-butyl bromoacetate in THF containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at -78°C (diastereomeric ratio >98:2). Subsequent cleavage of the auxiliary uses lithium hydroperoxide in THF/water (1:1) at 0°C, preserving the stereochemical integrity with >99% ee [8].
Catalytic asymmetric hydrogenation of (Z)-enamides provides a more atom-economical alternative. Substrate-controlled reduction utilizes [Rh(COD)(DIPAMP)]BF₄ as a precatalyst under 50 psi hydrogen pressure in methanol at ambient temperature, achieving complete conversion within 12 hours with 96-98% ee. Recent advances employ Ir-(S)-BINAP catalytic systems that enhance enantioselectivity to >99% ee at lower catalyst loading (0.5 mol%) through π-π interactions between the BINAP aryl groups and the substrate's benzodioxanyl moiety [8]. Chiral phosphoric acid (CPA) catalysis has also been successfully applied for dynamic kinetic resolution during the amide coupling step, where (R)-TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate) catalyzes the reaction between racemic valine derivatives and the aminomethyl-dioxane fragment, delivering the (S)-configured amide in 91% yield and 94% ee [8].
Amide coupling efficiency between sterically hindered (S)-valine derivatives and N-(2,3-dihydrobenzo[1,4]dioxin-5-ylmethyl)-N-isopropylamine critically depends on solvent polarity, activation methodology, and additive selection. Systematic optimization reveals that polar aprotic solvents (DMF, acetonitrile) favor racemization despite high conversion rates (15-20% racemization at 25°C). Conversely, chlorinated solvents (dichloromethane, chloroform) maintain stereochemical integrity but exhibit slower reaction kinetics. Mixed solvent systems combining toluene with 10% DMF optimally balance reaction rate and stereoretention (<1% racemization) [3] [8].
Activation reagent screening identifies HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as superior to TBTU or PyBOP for coupling secondary amines, providing 92% isolated yield versus 75-80% with alternatives. Crucially, inclusion of 1-hydroxy-7-azabenzotriazole (HOAt) instead of HOBt suppresses epimerization through chelation control while accelerating acylation rates. Equimolar addition of diisopropylethylamine (DIPEA) is essential to maintain non-nucleophilic basic conditions that prevent undesired N-deprotonation of the amide product [3] [8].
Table 2: Solvent and Coupling Reagent Optimization
Solvent System | Coupling Reagent | Additive | Reaction Time (h) | Yield (%) | Epimerization (%) |
---|---|---|---|---|---|
DCM | EDC·HCl | HOBt | 24 | 78 | 1.2 |
DMF | HATU | HOAt | 3 | 92 | 0.8 |
Toluene/DMF (9:1) | TBTU | HOBt | 18 | 83 | 0.5 |
ACN | PyBOP | HOAt | 6 | 88 | 2.1 |
THF | EDC·HCl | None | 48 | 65 | 3.5 |
Final product purification presents challenges due to the compound's amphiphilic character and sensitivity to thermal decomposition above 150°C. Chromatographic purification on silica gel (230-400 mesh) employs stepwise gradients from 1-5% methanol in dichloromethane with 0.1% ammonium hydroxide. This alkaline modifier prevents peak tailing by neutralizing residual silanols, yielding 95-97% purity but with significant product loss (15-20%) due to the compound's high polarity and strong silica adsorption [3].
Recrystallization optimization identifies heptane/ethyl acetate (5:1 v/v) as the optimal binary solvent system, exploiting differential solubility between the target amide and Boc-deprotection byproducts. Slow cooling crystallization (-0.5°C/min) from saturated solution at 60°C yields rhombic crystals suitable for X-ray diffraction analysis, confirming absolute stereochemistry. This process achieves >99.5% chemical purity and 99.8% enantiomeric excess with 85-90% recovery. For pharmaceutical-grade material, sequential crystallization techniques prove essential: initial crude crystallization from ethyl acetate/heptane followed by recrystallization from methanol/water (4:1 v/v) eliminates residual isopropylamine and metallic impurities below ICH Q3D thresholds [3].
Table 3: Purification Method Comparison
Method | Conditions | Purity (%) | Recovery (%) | Residual Solvent (ppm) |
---|---|---|---|---|
Silica Chromatography | DCM:MeOH:NH₄OH (98:2:0.1), isocratic | 97.5 | 82 | <500 (DCM) |
Single Recrystallization | Heptane:EtOAc (5:1), slow cooling | 99.2 | 88 | 320 (EtOAc) |
Sequential Crystallization | 1) EtOAc/heptane; 2) MeOH/H₂O | >99.5 | 85 | <100 (combined) |
Preparative HPLC | C18, ACN:H₂O:TFA (35:65:0.1) | 99.8 | 75 | 220 (ACN) |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: